4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperazine ring substituted with a sulfonamide group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 3,4-dimethylphenylamine with N,N-dimethylpiperazine in the presence of a sulfonating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the dimethylphenyl group.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The piperazine ring may also contribute to the compound’s ability to interact with cellular receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide
- 4-(3,4-Dichlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
- 4-(3,4-Difluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Uniqueness
4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-12-5-6-14(11-13(12)2)16-7-9-17(10-8-16)20(18,19)15(3)4/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQXQAFGHOBMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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